molecular formula C10H12N2 B1408599 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine CAS No. 1355225-37-4

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Cat. No. B1408599
CAS RN: 1355225-37-4
M. Wt: 160.22 g/mol
InChI Key: VWRHDQSMLHFACB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a compound with the molecular formula C9H10N2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine, can be achieved from ketones, aldehydes, and nitro alkanes via hydrogenative cyclization . A highly active, selective, and reusable nickel catalyst has been developed and employed for this synthesis .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine can be represented by the InChI code: 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 . The compound has a molecular weight of 146.19 g/mol .


Chemical Reactions Analysis

The key to the general hydrogenation/cyclization reaction in the synthesis of 3,4-dihydro-2H-pyrroles is a highly active, selective, and reusable nickel catalyst . This catalyst is capable of hydrogenating aliphatic nitro compounds while tolerating a ketone as a functional group .

Scientific Research Applications

  • Synthesis of Novel Pyrroline Derivatives :

    • A novel synthetic methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by iodide ion induced ring expansion. These products can be used as key intermediates in the synthesis of substituted pyrrolines, pyrroles, and pyrrolidines (More et al., 2011).
  • Coordination Chemistry of Pyrrole-Pyridine Compounds :

    • Compounds like "{2,2′-[3-Azapentane-1,5-diylbis(nitrilomethylidyne)]dipyrrol-1-yl}(4-methylpyridine)cobalt(III) tetraphenylborate" have been studied for their unique coordination chemistry. These compounds can exhibit complex geometries and are of interest for their potential applications in materials science and catalysis (Meghdadi et al., 2010).
  • Synthesis of [1,8]Naphthyridines :

    • The synthesis of 2,4-Substituted [1,8]Naphthyridines from pyridine derivatives has been achieved. These compounds are important for their applications in the development of new pharmaceuticals and materials (Abbiati et al., 2002).
  • Synthesis of Lanthanide Compounds :

    • Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been synthesized and used in the formation of luminescent lanthanide compounds, which have potential applications in biological sensing (Halcrow, 2005).
  • Synthesis of Hydrogenated Pyrroloindoles :

    • Novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H- and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles have been synthesized, demonstrating the broad spectrum of pharmacological activity of these hydrogenated pyrroloindoles (Ivachtchenko et al., 2010).
  • Synthesis of Dipyridylpyrrolato-Metal Complexes :

    • A variety of 2,5-di(2-pyridyl)pyrroles have been synthesized, providing a direct entry to dipyridylpyrrolato-metal complexes, which have applications in catalysis and material science (McSkimming et al., 2014).

properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHDQSMLHFACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 2
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 3
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 4
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 5
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine
Reactant of Route 6
2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

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